Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate is an organic compound with the chemical formula C11H12F2O3 . It is a versatile chemical compound widely used in scientific research. Its unique properties make it valuable for synthesizing pharmaceuticals and agrochemicals, contributing to advancements in various fields.
Synthesis Analysis
This compound can be synthesized via various methods, including the reaction between ethyl bromoacetate and o-anisidine, followed by a reaction with difluoromethylphenylboronic acid. Alternatively, it can be obtained through the reaction between ethyl 2-(2,2-difluoro-2-(trifluoromethyl)ethyl)-2-(o-methoxyphenyl)acetate and manganese dioxide.Molecular Structure Analysis
The molecular formula of this compound is C11H12F2O3 . The InChI is InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3. The SMILES string is CCOC(=O)C(C1=CC=CC=C1OC)(F)F.Scientific Research Applications
Chemistry and Derivatives
Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate has been a subject of interest in various chemical studies. For instance, Baarschers and Vukmanich (1986) explored the chemistry of methoxychlor derivatives, which included compounds structurally related to this compound. This study helped in understanding the preparation and properties of compounds similar to this compound, thus contributing to the knowledge of its chemical behavior and potential applications (Baarschers & Vukmanich, 1986).
Synthesis and Molecular Structure
The synthesis and molecular structure of related compounds have been a significant area of research. For instance, Bordeau et al. (2006) discussed the synthesis of difluoro(trimethylsilyl)acetamides, which are precursors to compounds like this compound. Their study provided insights into new routes for synthesizing such compounds, enhancing the understanding of their structural and chemical properties (Bordeau et al., 2006).
Application in Organic Synthesis
Research has also focused on the application of this compound in organic synthesis. Kondratov et al. (2015) explored the radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers, which is relevant to the synthesis and reactions of this compound. Their findings contribute to the development of new synthetic methods and applications in organic chemistry (Kondratov et al., 2015).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been studied for their corrosion inhibition properties. Djenane et al. (2019) synthesized ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives and investigated their efficiency in inhibiting corrosion. This research highlights the potential application of this compound derivatives in protecting metals against corrosion (Djenane et al., 2019).
Catalysis
Research into the catalytic properties of compounds related to this compound has been conducted. Ta-Shma and Jencks (1986) reported on the general base catalysis of alcohol addition to carbocations, including those derived from methoxyphenyl compounds. These findings are significant for understanding the catalytic roles of such compounds in chemical reactions (Ta-Shma & Jencks, 1986).
Bioactive Compounds Synthesis
Furthermore, the synthesis of bioactive compounds involving this compound has been explored. For instance, Eto et al. (2000) designed and synthesized 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety, starting from reactions involving ethyl 2,2-difluoro(heteroaryl)acetate. These compounds showed antifungal activities, suggesting the potential of this compound in the development of new pharmaceuticals (Eto et al., 2000).
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZZZXOHDXPMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1OC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674963 | |
Record name | Ethyl difluoro(2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-80-9 | |
Record name | Benzeneacetic acid, α,α-difluoro-2-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl difluoro(2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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